Home > Products > Screening Compounds P25813 > 3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid
3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid - 519137-39-4

3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid

Catalog Number: EVT-3520273
CAS Number: 519137-39-4
Molecular Formula: C18H13FN2O2
Molecular Weight: 308.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid []

  • Compound Description: This compound is a novel acrylic acid derivative synthesized via acid hydrolysis of a pyrazole-based oxazolone derivative. []

2. 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline []

  • Compound Description: This secondary amine is synthesized through a direct reductive amination of a pyrazole-4-carbaldehyde derivative. []

3. 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4- methoxyphenyl)furan-2(3H)-one []

  • Compound Description: This compound is synthesized through the condensation of a pyrazole-4-carbaldehyde derivative with butyric acid. It serves as a precursor for various other derivatives, including hydrazides and pyrrolones. []

4. Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate []

  • Compound Description: This compound is synthesized through a three-component reaction involving a tetrahydropyrimidine, a pyrazole-4-carbaldehyde, and monochloroacetic acid. []

5. (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one []

  • Compound Description: This compound is synthesized via the reaction of a pyrazole-4-carbaldehyde with a substituted thiazolidin-4-one. []

6. 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione []

  • Compound Description: This compound is synthesized through the reaction of a triazole-3-thione derivative with 3,4-dimethoxybenzaldehyde. It has shown potential inhibitory action against human prostaglandin reductase (PTGR2). []

7. (Z)-2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one []

  • Compound Description: This α,β-unsaturated carbonyl compound is synthesized using ultrasound irradiation with a green solvent. It has been tested for its antibacterial activity against various microorganisms. []

8. (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl) methylene) amino)-benzenesulfonamide []

  • Compound Description: This compound acts as a bidentate ligand in the formation of a molybdenum complex. Both the ligand and the complex have been studied for their potential biological activities. []
Overview

3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is an organic compound notable for its unique molecular structure, which incorporates a pyrazole ring substituted with both phenyl and fluoro-phenyl groups, alongside an acrylic acid moiety. This compound is classified under the category of pyrazole derivatives and is recognized for its potential applications in medicinal chemistry and materials science. Its molecular formula is C18H13FN2O2C_{18}H_{13}FN_{2}O_{2} with a molecular weight of approximately 308.3 g/mol .

Synthesis Analysis

Methods

The synthesis of 3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid typically involves several key steps:

  1. Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.
  2. Introduction of Substituents: The phenyl and fluoro-phenyl groups are introduced via electrophilic aromatic substitution reactions.
  3. Acrylic Acid Moiety Formation: The final step often involves a Knoevenagel condensation reaction between the synthesized pyrazole derivative and malonic acid, using a base such as piperidine to facilitate the reaction.

Technical Details

Industrial synthesis may optimize these steps for yield and purity, potentially employing continuous flow reactors and green chemistry principles to minimize environmental impact. Reaction conditions such as temperature, pressure, and solvent choice are critical for maximizing efficiency and product quality.

Molecular Structure Analysis

Structure

The compound features a complex structure characterized by:

  • A central pyrazole ring.
  • Substituents including a 4-fluorophenyl group and a phenyl group.
  • An acrylic acid functional group.

Data

The structural representation can be described using various chemical identifiers:

  • Molecular Formula: C18H13FN2O2C_{18}H_{13}FN_{2}O_{2}
  • Molecular Weight: 308.3 g/mol
  • CAS Number: 108446-72-6 .
Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid can undergo several chemical transformations:

  • Oxidation: This can introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or aldehyde.
  • Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions (e.g., temperature, solvents) are optimized based on desired outcomes.

Mechanism of Action

The mechanism of action for 3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is not fully elucidated in the literature but is believed to involve interactions at various biological targets due to its structural similarity to other bioactive compounds. Its potential pharmacological effects may stem from its ability to modulate receptor activity or enzyme interactions, particularly in the context of inflammation or cancer research .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point are not universally reported, the compound's stability under standard laboratory conditions suggests it can be handled safely with appropriate precautions.

Chemical Properties

Key chemical properties include:

  • Solubility: Likely soluble in organic solvents due to the presence of aromatic rings.
  • Reactivity: Capable of undergoing various functional group transformations as described previously.

Relevant data from databases indicate that the compound has a flash point of approximately 265.2 °C, suggesting it is relatively stable under thermal stress .

Applications

Scientific Uses

3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid has promising applications in:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals targeting various diseases, particularly those involving inflammatory pathways or cancer mechanisms.
  • Materials Science: The compound may be utilized in developing new materials with specific electronic or optical properties due to its unique structural characteristics.
  • Biological Studies: It can act as a probe or ligand in biochemical assays aimed at studying enzyme interactions or receptor binding dynamics .

This compound's diverse potential applications reflect its significance in ongoing scientific research and development efforts across multiple disciplines.

Introduction to Pyrazole-Acrylic Acid Hybrids in Modern Drug Discovery

Pyrazole-acrylic acid hybrids represent a strategically designed class of bioactive compounds that merge the versatile pharmacological profile of pyrazole heterocycles with the distinctive physicochemical and target-binding capabilities of acrylic acid functionalities. The specific compound 3-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid (molecular formula: C₁₈H₁₃FN₂O₂; molecular weight: 308.32 g/mol) exemplifies this approach, featuring a 4-fluorophenyl group at the pyrazole 3-position, a phenyl group at N1, and an acrylic acid chain conjugated at C4 [1] [8]. Its systematic IUPAC name, (E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, underscores the critical E-configuration across the acrylic acid double bond—a geometric feature that enforces planarity between the pyrazole ring and the carboxylic acid group. This configuration maximizes π-electron delocalization and facilitates specific intermolecular interactions (e.g., hydrogen bonding, ionic contacts) with biological targets, as observed in crystallographic studies of analogous structures [5]. The fluorine atom, with its strong electron-withdrawing effect (-I), further modulates electronic distribution, enhancing both acidity (pKa ~4.2) and membrane permeability (cLogP ≈ 3.1) relative to non-halogenated analogs [5]. Hybridization capitalizes on complementary pharmacophoric properties: Pyrazoles confer target selectivity and metabolic stability, while acrylic acid serves as a bioisostere for phosphate or carboxylate groups in endogenous ligands, enabling precise disruption of enzymatic active sites involved in inflammation, oncology, and infectious diseases [2] [7].

Historical Development of Pyrazole-Based Pharmacophores

The pyrazole scaffold has evolved from early antipyretic agents to modern targeted therapeutics, driven by systematic structure-activity relationship (SAR) studies. Key milestones include:

  • 1883: Ludwig Knorr’s synthesis of antipyrine (phenazone), marking the first therapeutic pyrazole used for fever and pain management.
  • Late 20th century: Development of celecoxib (COX-2 inhibitor) and crizotinib (ALK/ROS1 kinase inhibitor), which established pyrazole as a privileged scaffold in anti-inflammatory and anticancer drug design [7].
  • 2000s–Present: FDA approval of pyrazofurin (antiviral/antineoplastic) and deracoxib (veterinary NSAID), alongside clinical candidates like encorafenib (BRAF inhibitor), highlighting the scaffold’s adaptability across target classes [7].

Table 1: Impact of Pyrazole Ring Substitution on Pharmacological Activity

Substitution PatternBiological OutcomeClinical Example
N1-ArylEnhanced kinase selectivityCrizotinib (N1-2,6-dichloro-3-fluorophenyl)
C3/C5-HeteroarylImproved solubility & target affinityCelecoxib (C3/C5-bis(4-methylphenyl))
C4-Acrylic acidIonic binding to enzymatic active sitesCurrent hybrid compound

The integration of acrylic acid at C4 emerged as a strategic innovation to exploit target-specific binding:

  • Early SAR revealed that C4-substituted pyrazoles exhibited superior in vitro potency against malaria (Plasmodium falciparum) and cancer cell lines (e.g., MCF7, HeLa) compared to C3/C5 analogs [2] [7].
  • Teneligliptin (DPP-4 inhibitor) demonstrated that acrylic acid bioisosteres could enhance sustained target engagement in antidiabetic therapy, inspiring similar designs in other therapeutic areas [3].

Rational Design Principles for Acrylic Acid-Containing Bioactive Compounds

The incorporation of acrylic acid into heterocyclic frameworks follows defined physicochemical and structural principles to optimize target affinity and pharmacokinetics:

  • Electronic Modulation: The acrylic acid’s carboxylate group acts as a hydrogen-bond acceptor/donor and participates in ionic interactions with basic residues (e.g., lysine, arginine) in enzymatic pockets. Fluorine substitution at the phenyl para-position further polarizes the system, increasing carboxylate acidity and strengthening electrostatic contacts [5] [8].
  • Spatial Optimization: The E-configuration enforces coplanarity between pyrazole and acrylic acid, maximizing conjugation and allowing simultaneous π-π stacking (via pyrazole/aryl) and hydrogen bonding (via carboxylate). X-ray analyses confirm dihedral angles of <10° in crystalline states, minimizing steric clashes in target binding sites [5].
  • Bioisosteric Replacement: Acrylic acid mimics endogenous carboxylate-bearing metabolites (e.g., glutamate, succinate), enabling competitive inhibition of metabolic enzymes. In falcipain-2 (malaria protease) and α-glucosidase (diabetes target), this moiety displaces catalytic water molecules or substrate carboxyl groups [2] [3].

Table 2: Functional Roles of Key Moieties in 3-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic Acid

Structural FeatureRole in BioactivityTarget Interaction
Pyrazole coreRigid scaffold for substituent orientationVan der Waals contacts
4-Fluorophenyl at C3Lipophilicity & electron withdrawalHydrophobic pocket occupancy
Phenyl at N1Conformational stabilityπ-π stacking with aromatic residues
(E)-acrylic acid at C4Hydrogen bonding & ionic interactionsSalt bridge with catalytic residues

Hybridization synergizes these elements:

  • Antimalarial Design: Falcipain-2 inhibitors leverage acrylic acid to chelate the catalytic cysteine thiolate, while the 4-fluorophenyl-pyrazole occupies hydrophobic subsites (S2 pocket) [2].
  • Anticancer Applications: In tubulin polymerization inhibitors, the acrylic acid disrupts GTP-binding site polarity, and fluorine enhances cell membrane penetration [7].
  • Antidiabetic Hybrids: Pyrazole-acrylic acid derivatives like 8l (IC₅₀ = 13.66 μM) inhibit α-glucosidase 52-fold more potently than acarbose by anchoring the catalytic dyad via carboxylate [3].

Properties

CAS Number

519137-39-4

Product Name

3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid

IUPAC Name

(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid

Molecular Formula

C18H13FN2O2

Molecular Weight

308.3 g/mol

InChI

InChI=1S/C18H13FN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-12H,(H,22,23)/b11-8+

InChI Key

AYWXEYLKLHHKTH-DHZHZOJOSA-N

SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=CC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C/C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.